molecular formula C8H7ClN2 B3043874 6-(Chloromethyl)-1H-indazole CAS No. 944898-75-3

6-(Chloromethyl)-1H-indazole

Cat. No.: B3043874
CAS No.: 944898-75-3
M. Wt: 166.61
InChI Key: ODXPUHSZXVWKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-1H-indazole is a chemical compound belonging to the indazole family, characterized by a chloromethyl group attached to the sixth position of the indazole ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds with a structure based on the indazole ring system

Mode of Action

Many indazole derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The chloromethyl group may also participate in electrophilic substitution reactions .

Biochemical Pathways

Indazole derivatives have been implicated in various biological processes, including signal transduction, enzyme inhibition, and modulation of ion channels

Pharmacokinetics

Many indazole derivatives are known to have good oral bioavailability and can distribute widely in the body . The chloromethyl group may enhance lipophilicity, potentially affecting distribution and cellular uptake . Metabolism likely involves hepatic enzymes, and excretion is typically renal .

Result of Action

Indazole derivatives have been shown to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The chloromethyl group may enhance these effects or confer new ones .

Action Environment

The action, efficacy, and stability of 6-(Chloromethyl)-1H-indazole can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular redox status . For example, the chloromethyl group may be susceptible to dehalogenation under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-1H-indazole typically involves the chloromethylation of indazole. One common method includes the reaction of indazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethyl derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts like zinc iodide or aluminum chloride are often used to facilitate the chloromethylation reaction. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of diverse derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted indazoles, aldehydes, carboxylic acids, and methyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-(Chloromethyl)-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-(Chloromethyl)-1H-indazole
  • 7-(Chloromethyl)-1H-indazole
  • 6-(Bromomethyl)-1H-indazole

Comparison: 6-(Chloromethyl)-1H-indazole is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. Compared to its analogs, the position of the chloromethyl group can significantly affect the compound’s chemical behavior and its applications in various fields .

Properties

IUPAC Name

6-(chloromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPUHSZXVWKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Chloromethyl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-(Chloromethyl)-1H-indazole
Reactant of Route 3
6-(Chloromethyl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-(Chloromethyl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-(Chloromethyl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-(Chloromethyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.